Tert-butyl4-hydroxybenzoate
Overview
Description
Tert-butyl4-hydroxybenzoate, also known as 1,1-Dimethylethyl 4-hydroxybenzoate, is an organic compound with the molecular formula C11H14O3 . It has a molecular weight of 194.232 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Tert-butyl4-hydroxybenzoate consists of a benzene ring substituted with a hydroxyl group and a tert-butyl ester group . The average mass of the molecule is 194.227 Da and the monoisotopic mass is 194.094299 Da .Physical And Chemical Properties Analysis
Tert-butyl4-hydroxybenzoate is a solid at room temperature . It has a melting point of 122-125° C . It is slightly soluble in water but soluble in organic solvents such as acetone, ethanol, chloroform, glycerin, and propylene glycol .Scientific Research Applications
Synthesis and Chemical Reactivity : Kindra and Evans (2014) demonstrated a bismuth-based cyclic process to synthesize 3,5-Di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-Di-tert-butyl-4-phenol, indicating its potential in organic synthesis and CO2 utilization (Kindra & Evans, 2014).
Metabolism Studies : Daniel, Gage, and Jones (1968) researched the metabolism of butylated hydroxytoluene (BHT) in rats and humans, identifying 3,5-di-tert-butyl-4-hydroxybenzoic acid as a major metabolite. This study is crucial for understanding the biological processing of compounds related to Tert-butyl4-hydroxybenzoate (Daniel, Gage, & Jones, 1968).
Chemical Synthesis : Yi (2003) described a method for synthesizing 3,5-Di-tert-butyl-4-hydroxybenzoic acid, indicating its relevance in chemical manufacturing processes (Yi, 2003).
Water Treatment and Oxidation Studies : Rivas et al. (2001) explored the use of Fenton's reagent for treating phenolic compounds in wastewater, including p-hydroxybenzoic acid derivatives, suggesting possible environmental applications (Rivas et al., 2001).
Antioxidant Research : Shakir, Ariffin, and Abdulla (2014) synthesized compounds derived from 3,5-Di-tert-butyl-4-hydroxybenzoic acid and evaluated their antioxidant properties, highlighting its potential in antioxidant development (Shakir, Ariffin, & Abdulla, 2014).
Biomedical Applications : Ding et al. (2012) synthesized and characterized triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates and evaluated their cytotoxicity against human tumor cell lines, indicating their potential in cancer research (Ding, Liu, Tian, & Quan, 2012).
Endocrine Disruptor Analysis : Mol, Sunarto, and Steijger (2000) studied the determination of endocrine disruptors, including 4-tert.-butylbenzoic acid, in water, which is essential for environmental monitoring and public health (Mol, Sunarto, & Steijger, 2000).
Drug Metabolism and Pharmacokinetics : Abbas et al. (2010) investigated the metabolism of parabens, esters of 4-hydroxybenzoic acid, in human liver microsomes and plasma, crucial for understanding the biotransformation of related compounds (Abbas et al., 2010).
Safety And Hazards
Tert-butyl4-hydroxybenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGUCIJOXJXHF-DBAXYKBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849614 | |
Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl4-hydroxybenzoate | |
CAS RN |
105078-92-0 | |
Record name | (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.